{1,7-Dioxaspiro[4.4]nonan-2-yl}methanamine
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Overview
Description
{1,7-Dioxaspiro[4.4]nonan-2-yl}methanamine is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol It is characterized by a spirocyclic structure containing two oxygen atoms and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1,7-Dioxaspiro[4.4]nonan-2-yl}methanamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a lactone with an amine, followed by cyclization to form the spirocyclic structure . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but with enhanced efficiency and scalability. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
{1,7-Dioxaspiro[4.4]nonan-2-yl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as substituted amines, oxides, and reduced forms.
Scientific Research Applications
{1,7-Dioxaspiro[4.4]nonan-2-yl}methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of {1,7-Dioxaspiro[4.4]nonan-2-yl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and other cellular functions .
Comparison with Similar Compounds
Similar Compounds
{8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanamine: Similar structure with additional methyl groups.
{1,7-Dioxaspiro[4.4]nonan-2-yl}methanol: Similar structure with a hydroxyl group instead of an amine.
Uniqueness
{1,7-Dioxaspiro[4.4]nonan-2-yl}methanamine is unique due to its specific spirocyclic structure and the presence of an amine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds .
Biological Activity
{1,7-Dioxaspiro[4.4]nonan-2-yl}methanamine is a compound of interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.
Chemical Structure and Synthesis
The compound features a spirocyclic structure characterized by the presence of two oxygen atoms in its ring system. The synthesis typically involves the reaction of a lactone with an amine, followed by cyclization to form the desired product. This method allows for the creation of various derivatives with specific biological properties.
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions, influencing the activity of these targets. The compound's mechanism may involve modulation of signal transduction pathways and metabolic processes, which are critical for its therapeutic potential.
Case Studies and Research Findings
- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, studies have shown that it can inhibit phosphatidic acid phosphatase activity, which is crucial in lipid signaling pathways.
- Antimicrobial Properties : Preliminary investigations suggest that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Neuropharmacological Effects : The compound has been explored for its potential as an opioid receptor ligand, indicating possible applications in pain management and analgesic drug development. Its ability to modulate neurotransmitter systems could also have implications for treating neurological disorders.
Comparative Analysis
This compound can be compared with other structurally similar compounds to highlight its unique properties:
Compound Name | Structure Type | Notable Properties |
---|---|---|
{8-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanamine | Spirocyclic amine | Enhanced CNS activity |
{1,7-Dioxaspiro[5.5]undecane} | Spirocyclic compound | Different ring size |
{1,4-Dioxaspiro[4.4]nonane} | Spirocyclic compound | Varying substitution pattern |
The uniqueness of this compound lies in its specific combination of structural features that confer distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
1,7-dioxaspiro[4.4]nonan-2-ylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c9-5-7-1-2-8(11-7)3-4-10-6-8/h7H,1-6,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPGTPQUEYJFEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOC2)OC1CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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